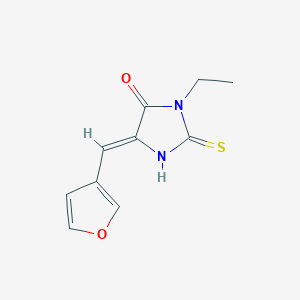![molecular formula C13H16F3N3O2 B10948138 1-(morpholin-4-yl)-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]ethanone](/img/structure/B10948138.png)
1-(morpholin-4-yl)-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-morpholino-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]-1-ethanone is a complex organic compound with a unique structure that includes a morpholine ring, a trifluoromethyl group, and a dihydrocyclopenta[c]pyrazole moiety
Méthodes De Préparation
The synthesis of 1-morpholino-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]-1-ethanone typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the dihydrocyclopenta[c]pyrazole core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the morpholine ring: This can be done through nucleophilic substitution reactions where the morpholine ring is introduced to the ethanone backbone.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and catalysts to facilitate the process.
Analyse Des Réactions Chimiques
1-morpholino-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]-1-ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the molecule are replaced by other groups.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-morpholino-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]-1-ethanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and potential biological activity.
Materials Science: It is explored for use in the development of new materials with specific properties, such as enhanced stability or reactivity.
Agrochemicals: The compound is investigated for its potential use as a pesticide or herbicide due to its chemical properties.
Mécanisme D'action
The mechanism of action of 1-morpholino-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]-1-ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
1-morpholino-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]-1-ethanone can be compared with other similar compounds, such as:
1-methyl-3-trifluoromethyl-2-pyrazolin-5-one: This compound shares the trifluoromethyl and pyrazole moieties but lacks the morpholine ring.
3-trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine derivatives: These compounds have a similar trifluoromethyl group and pyrazine ring but differ in other structural aspects.
Propriétés
Formule moléculaire |
C13H16F3N3O2 |
|---|---|
Poids moléculaire |
303.28 g/mol |
Nom IUPAC |
1-morpholin-4-yl-2-[3-(trifluoromethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-1-yl]ethanone |
InChI |
InChI=1S/C13H16F3N3O2/c14-13(15,16)12-9-2-1-3-10(9)19(17-12)8-11(20)18-4-6-21-7-5-18/h1-8H2 |
Clé InChI |
JGJJTFJYOGITAH-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C1)N(N=C2C(F)(F)F)CC(=O)N3CCOCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-{[(4-chloro-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10948060.png)
![1-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]indoline](/img/structure/B10948065.png)

![3-[(acetyloxy)methyl]-7-({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]carbonyl}amino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10948074.png)
![2-{[(4E)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-1-(2-methylpropyl)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B10948082.png)
![5-(4-Fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B10948090.png)
![Ethyl 7-(difluoromethyl)-5-(furan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B10948097.png)
![N-[2-(4-butylphenyl)-6-methyl-2H-benzotriazol-5-yl]-2,3,4,5,6-pentafluorobenzamide](/img/structure/B10948098.png)
![4-[({5-[(4-chloro-3,5-dimethylphenoxy)methyl]furan-2-yl}carbonyl)amino]-1-methyl-N-propyl-1H-pyrazole-5-carboxamide](/img/structure/B10948120.png)
![1-methyl-N-(2-methylpropyl)-4-[({5-[(3-nitrophenoxy)methyl]furan-2-yl}carbonyl)amino]-1H-pyrazole-5-carboxamide](/img/structure/B10948124.png)
![5-({4-[(1Z)-1-{2-[3-(4-nitro-1H-pyrazol-1-yl)propanoyl]hydrazinylidene}ethyl]phenoxy}methyl)furan-2-carboxylic acid](/img/structure/B10948128.png)
![4-methyl-N-[1-(3-methylbenzyl)-1H-pyrazol-3-yl]benzenesulfonamide](/img/structure/B10948130.png)
![N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-4-nitrobenzenesulfonamide](/img/structure/B10948147.png)
![(5Z)-3-butyl-5-{3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-4-methoxybenzylidene}-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B10948155.png)
